3-hydroxy-N-(2-hydroxyethyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(2-hydroxyethyl)benzamide typically involves the reaction of 3-hydroxybenzoic acid with 2-aminoethanol under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxy-N-(2-oxoethyl)benzamide.
Reduction: Formation of 3-hydroxy-N-(2-aminoethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-N-(2-hydroxyethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-hydroxy-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups in the compound allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N-(2-hydroxyethyl)benzamide: Similar structure but with the hydroxyl group in a different position.
3-Hydroxybenzamide: Lacks the hydroxyethyl group, making it less versatile in reactions.
Properties
IUPAC Name |
3-hydroxy-N-(2-hydroxyethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-5-4-10-9(13)7-2-1-3-8(12)6-7/h1-3,6,11-12H,4-5H2,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUOJLKDTDVFIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515457 |
Source
|
Record name | 3-Hydroxy-N-(2-hydroxyethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15788-99-5 |
Source
|
Record name | 3-Hydroxy-N-(2-hydroxyethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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